Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Vue d'ensemble

Description

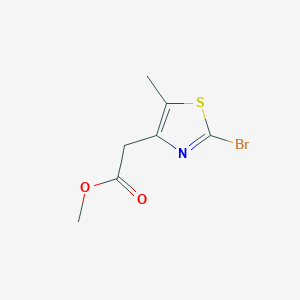

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl bromoacetate and thioamide derivatives.

Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, often a strong base like potassium carbonate, under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to maintain consistent temperature and pressure conditions, ensuring high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated or arylated thiazoles.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its unique thiazole structure allows for modifications that enhance biological activity, making it crucial in the development of antimicrobial agents and other therapeutic compounds .

Case Study: Antimicrobial Agents

In a study focusing on the synthesis of novel antimicrobial agents, researchers used this compound as an intermediate to create derivatives that exhibited enhanced activity against resistant bacterial strains. The modification of functional groups on the thiazole ring led to compounds with improved efficacy and reduced toxicity .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound is widely used in the formulation of agrochemicals, including fungicides and herbicides. Its thiazole ring contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Target Organism | Effectiveness |

|---|---|---|---|

| Fungicide | This compound | Fungal pathogens | High |

| Herbicide | This compound | Weeds | Moderate |

Material Science

Specialty Polymers and Coatings:

this compound is employed in the development of specialty polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors, making it suitable for applications in protective coatings and advanced materials .

Case Study: Polymer Development

A research project investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated significant improvements in performance metrics compared to traditional polymers .

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets, particularly in cancer research where enzyme inhibitors play a critical role .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Compound Used | IC50 (µM) | Selectivity |

|---|---|---|---|

| HSET | This compound | 0.027 | High |

| Eg5 | This compound | >10 | Low |

Flavor and Fragrance Industry

Development of Flavoring Agents:

The compound is also explored for its potential use in developing flavoring agents and fragrances due to its unique aromatic properties. This application leverages its chemical structure to create novel sensory experiences .

Mécanisme D'action

The mechanism by which ethyl 2-bromo-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the end product and its intended use.

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A structural isomer with a different position of the bromine atom.

Ethyl 2-bromo-5-methylthiazole-4-carboxylate: Another isomer with a different position of the methyl group.

Ethyl 2-chloro-5-methylthiazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific arrangement of atoms, which influences its reactivity and applications. The presence of the bromine atom at the 2-position and the methyl group at the 5-position gives it distinct chemical properties compared to its isomers and similar compounds.

Activité Biologique

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. Its unique thiazole structure contributes to its diverse biological activities, making it a valuable compound for research and application.

- Chemical Formula : C₇H₈BrNO₂S

- Molecular Weight : 250.11 g/mol

- CAS Number : 22900-83-0

- Appearance : White powder

1. Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity as antimicrobial agents, highlighting its potential in treating infections.

2. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against cancer cells. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their anticancer properties.

3. Anticonvulsant Properties

Thiazole-bearing compounds, including derivatives of this compound, have shown anticonvulsant effects in animal models. Certain analogs exhibited effective doses significantly lower than standard medications, suggesting their potential as alternatives in epilepsy treatment .

4. Agricultural Chemistry

This compound is also utilized in formulating agrochemicals such as fungicides and herbicides. Its thiazole structure allows for selective targeting of pests while minimizing harm to beneficial organisms, making it an eco-friendly option in agricultural practices .

Table 1: Summary of Biological Activities

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, which is crucial for various metabolic pathways.

- Receptor Binding : Its binding affinity to certain receptors can lead to significant physiological effects, including modulation of neurotransmitter systems relevant in anticonvulsant action.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. A key study demonstrated bromine replacement using 1-bromopyrrolidine-2,5-dione in acetonitrile (MeCN) at 85°C for 24 hours . This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding functionalized thiazole derivatives.

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-methylthiazole-4-carboxylate |

| Reagent | 1-Bromopyrrolidine-2,5-dione |

| Solvent | MeCN |

| Temperature | 85°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 85% after purification |

Mechanistic Insights

-

The reaction involves bromine insertion at the 2-position of the thiazole ring.

-

Purification via flash column chromatography (ethyl acetate/pentane gradient) ensures high product purity .

Functional Group Transformations

The ester group (-COOEt) at the 4-position participates in hydrolysis and reduction reactions:

Ester Hydrolysis

Under basic conditions (e.g., NaOH/H₂O), the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Example Reaction Pathway

-

Hydrolysis :

-

Acidification :

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Ring Modification Reactions

The thiazole ring can undergo electrophilic substitutions or ring-opening under harsh conditions:

Electrophilic Aromatic Substitution

-

Nitration : Reaction with nitric acid introduces nitro groups at the 5-position.

-

Sulfonation : Concentrated sulfuric acid facilitates sulfonic acid group addition.

Ring-Opening Reactions

Strong oxidizing agents (e.g., KMnO₄) degrade the thiazole ring, producing fragmented products like carboxylic acids and sulfonic acids.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as:

-

Suzuki Coupling : Forms biaryl derivatives with boronic acids.

-

Buchwald-Hartwig Amination : Introduces amine groups at the 2-position.

Example Suzuki Coupling Parameters

| Catalyst | Pd(PPh₃)₄ |

|---|---|

| Base | Na₂CO₃ |

| Solvent | DMF/H₂O |

| Temperature | 100°C |

Comparative Reactivity Data

The table below compares reactivity trends for Ethyl 2-bromo-5-methylthiazole-4-carboxylate with analogous compounds:

| Reaction Type | This Compound | Ethyl 2-amino-thiazole-4-carboxylate |

|---|---|---|

| Substitution Rate | Fast (Br is a good leaving group) | Slow (NH₂ is a poor leaving group) |

| Oxidation Stability | Moderate | High |

| Coupling Efficiency | 85-90% | <50% |

Propriétés

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXMPLPPRBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-62-5 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.